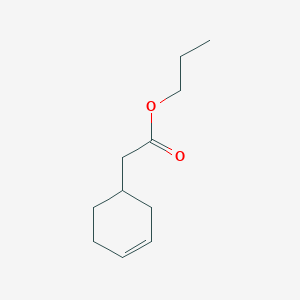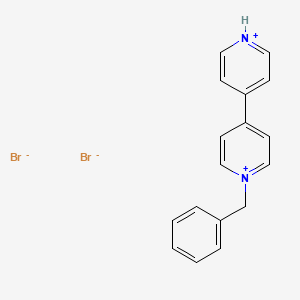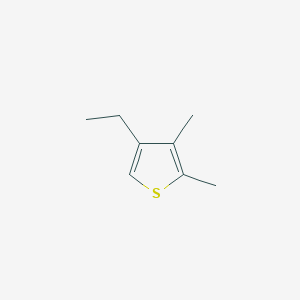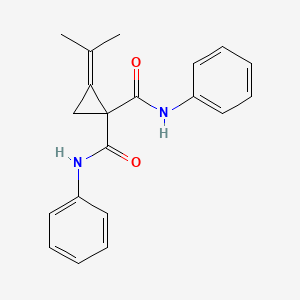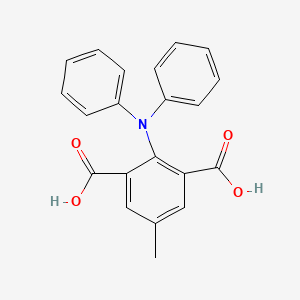
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a diphenylamino group, a methyl group, and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid typically involves multiple steps. One common method starts with the preparation of the diphenylamino group, followed by its attachment to a benzene ring that already has a methyl group and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing of ingredients, heating, condensation reactions, and purification through methods like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The diphenylamino group can donate electrons to the aromatic ring, increasing its reactivity. This electron donation can affect various biochemical pathways, including redox signaling and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylamine: Similar in structure but lacks the carboxylic acid groups.
Benzoic Acid: Contains carboxylic acid groups but lacks the diphenylamino and methyl groups.
Phenylamine: Contains an amino group attached to a benzene ring but lacks the additional substituents.
Uniqueness
2-(Diphenylamino)-5-methylbenzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66131-42-8 |
|---|---|
Molekularformel |
C21H17NO4 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
5-methyl-2-(N-phenylanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H17NO4/c1-14-12-17(20(23)24)19(18(13-14)21(25)26)22(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
FNDLTCQMSSJXJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(=O)O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


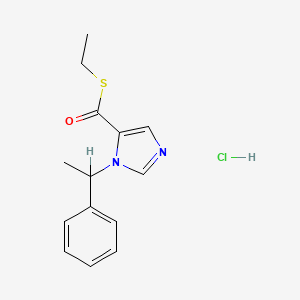
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)

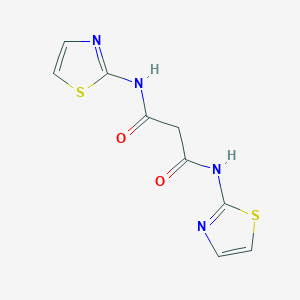
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)

